molecular formula C10H11NO4S B1420035 3-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1203110-28-4

3-[(Cyclopropylsulfonyl)amino]benzoic acid

Cat. No.: B1420035
CAS No.: 1203110-28-4
M. Wt: 241.27 g/mol
InChI Key: BFNQJTNDRTVEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopropylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(Cyclopropylsulfonyl)amino]benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N1O3S1
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1203110-28-4

The compound features a cyclopropylsulfonamide moiety attached to a benzoic acid structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. This is primarily due to their ability to inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase.

  • Competitive Inhibition : The compound mimics PABA, leading to the inhibition of bacterial growth by disrupting folate synthesis pathways essential for DNA and RNA production .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows it to interact with various cellular targets.

Research Findings:

  • In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
  • Molecular docking studies indicate potential binding affinity to targets involved in cancer cell proliferation .

Anti-inflammatory Effects

Sulfonamide derivatives are also known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits bacterial growth by competing with PABA in folate synthesis.
AnticancerInduces apoptosis in cancer cell lines; potential binding to proliferation targets.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; inhibits COX activity.

Notable Research Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that sulfonamide derivatives effectively inhibited various Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .
  • Anticancer Mechanism Investigation :
    • Research using molecular modeling techniques revealed that similar compounds bind effectively to key proteins involved in tumor growth, suggesting a pathway for further development of anticancer therapies .
  • Inflammation Model :
    • In vivo studies indicated that sulfonamide compounds could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

3-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQJTNDRTVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203110-28-4
Record name 3-cyclopropanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(Cyclopropylsulfonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(Cyclopropylsulfonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.